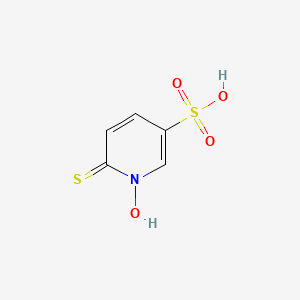
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a sulfanylidene group, and a sulfonic acid group attached to a dihydropyridine ring
Preparation Methods
The synthesis of 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the hydroxyl group: This step may involve the use of oxidizing agents to introduce the hydroxyl group at the desired position.
Addition of the sulfanylidene group: This can be done through a thiolation reaction, where a sulfur-containing reagent is used.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfanylidene group or to convert the sulfonic acid group to a sulfonate.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonic acid derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the sulfanylidene group can participate in redox reactions, and the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid include:
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group, which affects its reactivity and applications.
6-Hydroxy-1,6-dihydropyridine-3-sulfonic acid: Lacks the sulfanylidene group, leading to different chemical properties and uses.
1,6-Dihydropyridine-3,6-disulfonic acid: Contains an additional sulfonic acid group, which can enhance its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Properties
CAS No. |
909784-79-8 |
|---|---|
Molecular Formula |
C5H5NO4S2 |
Molecular Weight |
207.2 g/mol |
IUPAC Name |
1-hydroxy-6-sulfanylidenepyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H5NO4S2/c7-6-3-4(12(8,9)10)1-2-5(6)11/h1-3,7H,(H,8,9,10) |
InChI Key |
MNIOIOBEDARJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N(C=C1S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


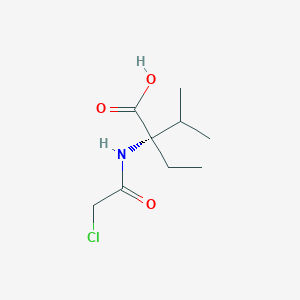
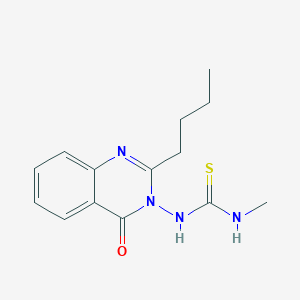
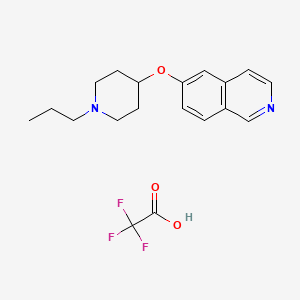
![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
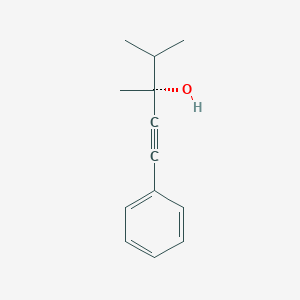
![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)

![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
![2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14188805.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)-](/img/structure/B14188810.png)
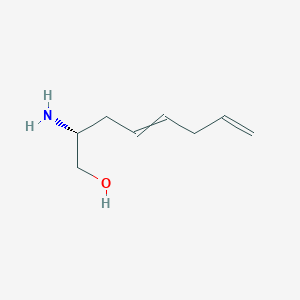
![3-[(2,5-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14188844.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)

